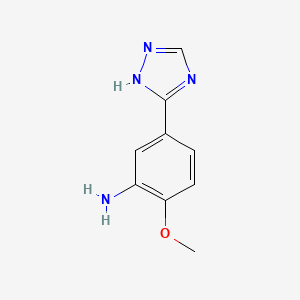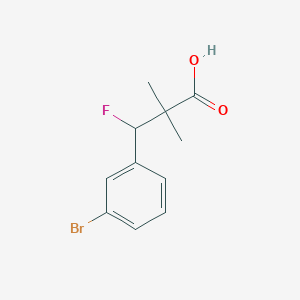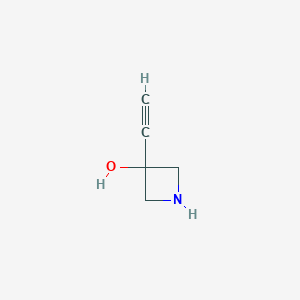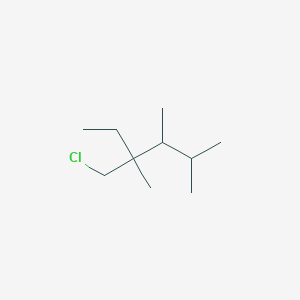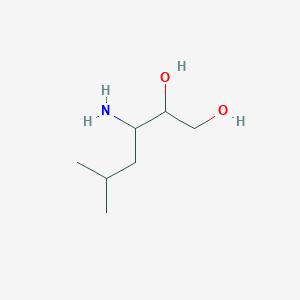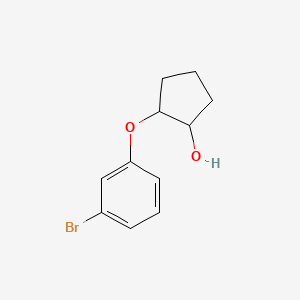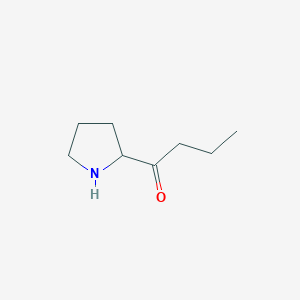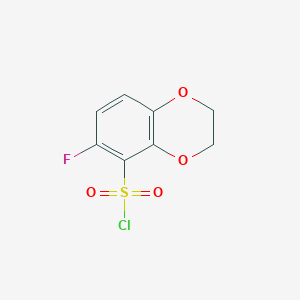
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride: is an organic compound with the molecular formula C8H6ClFO4S. This compound is part of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring. The presence of a sulfonyl chloride group and a fluorine atom makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as hydrogen fluoride or fluorine gas.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed:
Amines, Alcohols, and Thiols: Resulting from nucleophilic substitution.
Sulfonic Acids: Resulting from hydrolysis.
Scientific Research Applications
Chemistry: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drugs that require a sulfonyl chloride group. Its fluorine atom can enhance the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The fluorine atom can also participate in interactions that enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride
- 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 1,4-Benzodioxan-6-sulfonyl chloride
Uniqueness: 6-Fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C8H6ClFO4S |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClFO4S/c9-15(11,12)8-5(10)1-2-6-7(8)14-4-3-13-6/h1-2H,3-4H2 |
InChI Key |
IIECOLBFKUULSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)
![(2E)-3-[3-ethoxy-4-(pyridin-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13181164.png)
